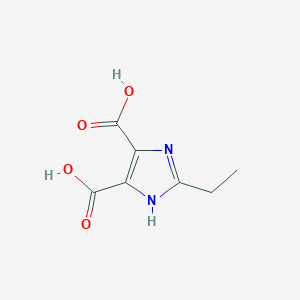
2-ethyl-1H-imidazole-4,5-dicarboxylic acid
Descripción general
Descripción
2-ethyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and carboxylic acid functional groups. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
Similar compounds such as 4,5-imidazoledicarboxylic acid have been used in the synthesis of n-substituted cyclic imides with anticancer and anti-inflammatory activities, and to prepare imidazolecarboxamide derivatives with cannabinoid cb2 receptor antagonistic activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and π-π stacking interactions due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to play a role in various biochemical processes, including the regulation of ph in biological systems and the coordination of metal ions in enzymes .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of amido-nitriles or the oxidation of benzimidazole derivatives. One common method includes the reaction of 2-ethylbenzimidazole with oxidizing agents such as oxone in the presence of catalysts like iron(III) nitrate and tetrabutylammonium bromide. The reaction is carried out at elevated temperatures (around 60°C) and requires careful pH control to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is enhanced by optimizing reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carboxylic acid groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron(III) nitrate, tetrabutylammonium bromide.
Major Products
Oxidation: Formation of imidazole dicarboxylates.
Reduction: Formation of imidazole alcohols or aldehydes.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-ethyl-1H-imidazole-4,5-dicarboxylic acid is used in several scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: In the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals with anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Imidazoledicarboxylic acid
- 2-methyl-1H-imidazole-4,5-dicarboxylic acid
- 2-phenyl-1H-imidazole-4,5-dicarboxylic acid
Uniqueness
2-ethyl-1H-imidazole-4,5-dicarboxylic acid is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-ethyl-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-3-8-4(6(10)11)5(9-3)7(12)13/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABYSXCDWOEBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031976 | |
| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-22-6 | |
| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) primarily used for in the provided research papers?
A1: H3EIDC is primarily employed as an organic ligand in the synthesis of metal-organic frameworks (MOFs) [, , , , , , , , ]. These MOFs have potential applications in areas like gas adsorption, catalysis, and photoluminescence.
Q2: How does the structure of H3EIDC influence the dimensionality and topology of the resulting MOFs?
A2: H3EIDC can be singly, doubly, or triply deprotonated, adopting various coordination modes (μ1 to μ5) with metal ions [, , ]. This versatility leads to diverse structural motifs, ranging from 0D tetranuclear squares [] to 3D frameworks with specific topologies like SrSi2 [] and (83)2(85.10)-tfc []. The alkyl substituent on the 2-position of the imidazole ring also plays a role in determining the overall symmetry and packing of the framework [].
Q3: What are some interesting properties observed in MOFs containing H3EIDC?
A3: H3EIDC-based MOFs exhibit several interesting properties, including:
- Photoluminescence: Many of the reported MOFs, particularly those incorporating d10 metals like Zn(II) and Cd(II), display strong blue emissions at room temperature, making them potentially useful in optoelectronic applications [, ].
- Magnetic Properties: The presence of paramagnetic metal centers like Co(II) and Ni(II) in H3EIDC-based MOFs can lead to interesting magnetic behaviors. For instance, antiferromagnetic interactions between Co(II) centers have been observed [, ].
- Gas Adsorption: Some H3EIDC-based MOFs show potential for gas adsorption, particularly after the removal of guest molecules from their frameworks, opening avenues for applications in gas storage and separation [].
Q4: Are there any challenges associated with using H3EIDC in MOF synthesis?
A4: Controlling the degree of deprotonation and coordination modes of H3EIDC can be challenging []. Factors like solvent, pH, and metal-to-ligand ratio significantly influence the final structure of the MOF [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)
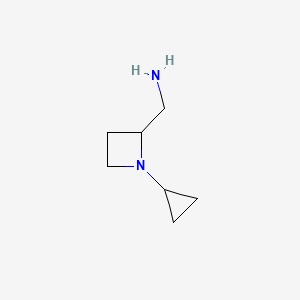
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)
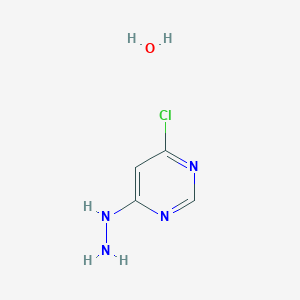
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)
![4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2825663.png)
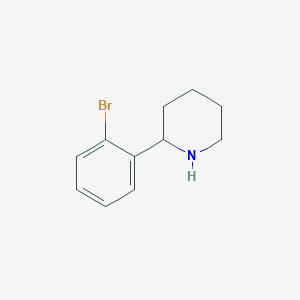
![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)
![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)
![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)
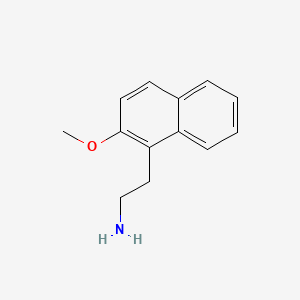
![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2825673.png)
![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride](/img/structure/B2825675.png)
